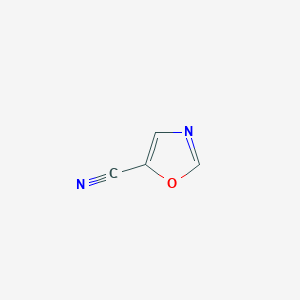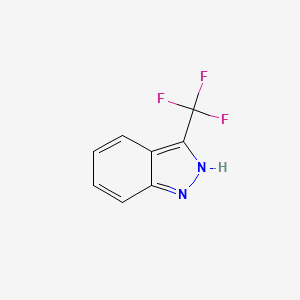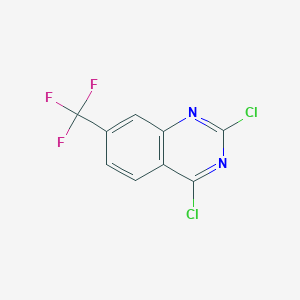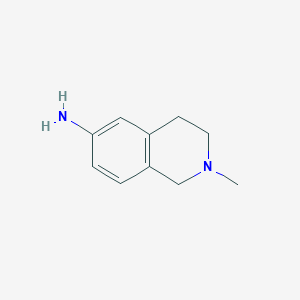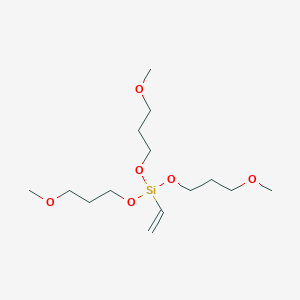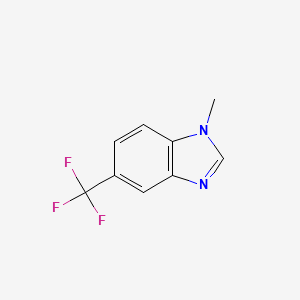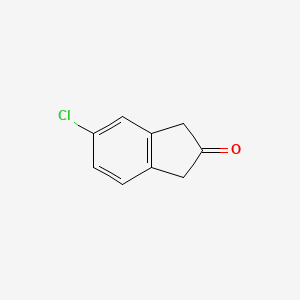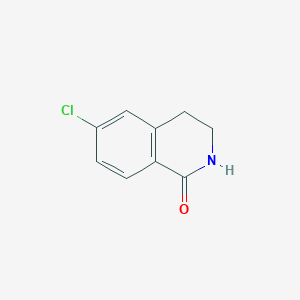
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
説明
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-chloro-3,4-dihydroisoquinoline-1(2H)-one, is an organic compound belonging to the isoquinoline family. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anti-tumor agents. The compound has been studied extensively for its potential therapeutic applications in the medical field.
科学的研究の応用
Synthesis and Characterization
The structural and spectroscopic characteristics of novel quinoline derivatives, including a structurally similar compound to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied. These compounds were examined through experimental and computational quantum chemical methods, highlighting their potential in pharmacological and molecular modeling applications. The synthesis involved density functional theory (DFT) for optimizing geometries and evaluating vibrational analysis, chemical shifts, and electronic absorption. This comprehensive study provides insights into the chemical and physical properties of these compounds, including their antimicrobial activities (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Crystal Structure Analysis
New metastable crystalline forms of a structurally related compound, 6-chloroquinolin-2(1H)-one, were discovered, demonstrating the influence of 3D inorganic anions on the assembly of molecular structures. This research utilized techniques like single-crystal diffraction and X-ray powder diffraction (XRPD) to explore the crystal structures and their transformations under different conditions. The study provided valuable data on molecular interactions and the impact of external factors on the structural configurations of such compounds (Luo & Sun, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel quinoline derivatives, akin to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, were evaluated, showcasing their potential as therapeutic agents. These compounds were tested against various bacterial and fungal strains, indicating their effectiveness in inhibiting microbial growth. This research highlights the importance of such compounds in developing new antimicrobial and antifungal therapies (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).
Molecular Docking Studies
Molecular docking studies were conducted to assess the inhibitory activities of quinoline derivatives against specific enzymes, providing insights into their potential pharmaceutical applications. These studies are crucial for understanding the molecular interactions between the compounds and their target enzymes, aiding in the development of drugs with specific mechanisms of action (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).
Environmental and Green Chemistry
Research on the synthesis of 1,2-dihydroisoquinoline frameworks, including methods involving ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles, highlights the advancement towards more environmentally friendly synthetic approaches. These studies contribute to the field of green chemistry by developing catalyst-free methods under mild conditions, emphasizing the importance of sustainable practices in chemical synthesis (Asao, Iso, & Yudha S., 2006).
特性
IUPAC Name |
6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCSUSXBKSENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598512 | |
| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22246-02-2 | |
| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


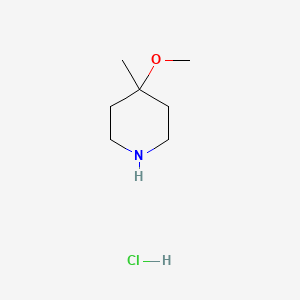
![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)
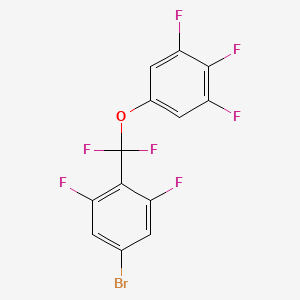
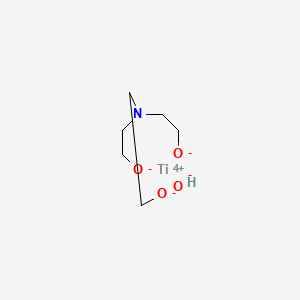
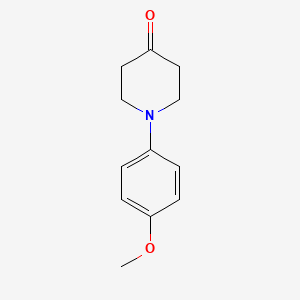
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)
